![molecular formula C19H24N2O2 B499910 2-amino-N-[2-(4-tert-butylphenoxy)ethyl]benzamide CAS No. 695207-84-2](/img/structure/B499910.png)
2-amino-N-[2-(4-tert-butylphenoxy)ethyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Antibacterial Applications
The compound has been studied for its antibacterial properties. A derivative, 4-amino-N-[2 (diethylamino)Ethyl]Benzamide Tetraphenylborate, has shown effectiveness against Gram-positive bacteria such as S. aureus and B. subtilis, as well as yeast like Candida albicans . This suggests that 2-amino-N-[2-(4-tert-butylphenoxy)ethyl]benzamide could be used in developing new antibacterial agents.
Computational Chemistry
The compound’s derivatives have been characterized using computational methods like Density Functional Theory (DFT) . These studies help understand the electronic characteristics and molecular interactions, which are crucial for designing drugs with specific biological activities .
Ion-Associate Complex Formation
The synthesis of ion-associate complexes involving this compound has been explored. These complexes are significant for understanding bioactive molecule-receptor interactions, which is essential for drug design and development .
Spectroscopic Characterization
The compound has been used to study the formation of complexes characterized by infrared spectra, NMR, elemental analysis, and mass spectrometry . Such detailed characterization is vital for confirming the structure of new compounds in pharmaceutical research .
Green Chemistry
The synthesis of its derivatives through ion-associate reactions at room temperature represents an application of green chemistry principles. This approach minimizes the environmental impact of chemical synthesis, which is increasingly important in sustainable pharmaceutical development .
Molecular Electrostatic Potential Mapping
The compound’s derivatives have been used to map molecular electrostatic potentials, which can predict how a molecule will interact with others. This is useful in the field of molecular docking and predicting drug-receptor interactions .
UV-Vis Spectroscopy
The compound’s derivatives have been analyzed using UV-Vis spectroscopy to study their electronic transitions. This information is useful for understanding how a compound absorbs light, which can be applied in designing compounds for optical applications .
properties
IUPAC Name |
2-amino-N-[2-(4-tert-butylphenoxy)ethyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2/c1-19(2,3)14-8-10-15(11-9-14)23-13-12-21-18(22)16-6-4-5-7-17(16)20/h4-11H,12-13,20H2,1-3H3,(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGMDZPDQBPNVEI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCCNC(=O)C2=CC=CC=C2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-N-[2-(4-tert-butylphenoxy)ethyl]benzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.